Einecs 269-891-3
Description
Einecs 269-891-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Properties
CAS No. |
68389-46-8 |
|---|---|
Molecular Formula |
C25H26N4O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
aniline;tris(4-aminophenyl)methanol |
InChI |
InChI=1S/C19H19N3O.C6H7N/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;7-6-4-2-1-3-5-6/h1-12,23H,20-22H2;1-5H,7H2 |
InChI Key |
ZZHYAHWHNIFRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 269-891-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .
Scientific Research Applications
Einecs 269-891-3 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a raw material for producing other chemicals .
Comparison with Similar Compounds
Einecs 269-891-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or functional groups, but each compound has unique properties that make it distinct. Some similar compounds include those with similar molecular formulas or those that undergo similar types of chemical reactions .
Q & A
Basic Research Questions
Q. How can researchers formulate a hypothesis-driven research question for studying EINECS 269-891-3’s physicochemical properties?
- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews (e.g., SciFinder or Reaxys). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . For example, use the PECO framework (Population: chemical system; Exposure: experimental conditions; Comparator: control variables; Outcome: measurable properties) to structure hypotheses about reactivity or stability . Ensure alignment with prior studies to avoid redundancy and address unresolved mechanistic questions .
Q. What steps ensure rigorous experimental design when characterizing this compound’s stability under varying conditions?
- Methodological Answer : Standardize protocols for variables like temperature, pH, and solvent systems. Include replication (≥3 trials) and controls (e.g., inert reference compounds) to isolate confounding factors . Document procedures in detail (e.g., instrument calibration, sample preparation) to enable reproducibility . Use error analysis (e.g., standard deviation, confidence intervals) to quantify uncertainty in measurements .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s toxicological profile?
- Methodological Answer : Employ PRISMA guidelines for transparent literature screening. Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, in vivo/in vitro data). Use Boolean search terms (e.g., “this compound AND toxicity AND mechanism”) across databases like PubMed and Scopus . Synthesize findings into a matrix highlighting conflicting results (e.g., LD50 variations) and underexplored endpoints (e.g., chronic exposure effects) .
Advanced Research Questions
Q. What advanced statistical methods resolve contradictions in existing data on this compound’s catalytic activity?
- Methodological Answer : Apply Bayesian meta-analysis to reconcile divergent results by weighting studies based on sample size and methodological rigor . For experimental data, use multivariate regression to model interactions between variables (e.g., catalyst loading, reaction time). Validate models via cross-validation or bootstrap resampling . Comparative re-analysis of raw datasets (if available) can identify overlooked confounding factors (e.g., impurity profiles) .
Q. How can multi-omics approaches elucidate this compound’s molecular interactions in biological systems?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by the compound. Use systems biology tools (e.g., STRING, KEGG) to identify enriched pathways and network hubs . Validate findings with targeted assays (e.g., siRNA knockdown of candidate genes). Ensure data normalization and batch-effect correction for cross-platform consistency .
Q. What methodologies address ethical challenges in ecotoxicological studies of this compound?
- Methodological Answer : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies. Use in silico models (e.g., QSAR) for preliminary hazard assessment . For field studies, obtain permits for environmental sampling and minimize ecological disruption via microcosm experiments . Document ethical compliance in Institutional Review Board (IRB) submissions, emphasizing risk mitigation and data transparency .
Q. How can researchers optimize high-throughput screening (HTS) for this compound’s polymorph screening?
- Methodological Answer : Design a fractional factorial experiment to test crystallization conditions (e.g., solvents, cooling rates). Use machine learning (e.g., random forests) to predict polymorph stability from molecular descriptors . Validate HTS hits with single-crystal XRD and DSC. Include negative controls to rule out artifacts .
Methodological Frameworks
Q. What frameworks guide the integration of computational and experimental data for this compound’s property prediction?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental validation (e.g., spectroscopic data). Use sensitivity analysis to prioritize variables (e.g., solvent polarity) in QSPR models . Publish code and raw data in open repositories (e.g GitHub, Zenodo) for peer validation .
Q. How to design a longitudinal study assessing this compound’s environmental persistence?
- Methodological Answer : Establish baseline measurements in controlled ecosystems (e.g., mesocosms). Use LC-MS/MS for trace quantification and isotope labeling to track degradation pathways . Apply survival analysis to model half-life under climatic variables (e.g., UV exposure, rainfall) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
